molecular formula C9H6ClNO2S2 B3033044 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid CAS No. 73824-24-5

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid

Cat. No. B3033044
CAS RN: 73824-24-5
M. Wt: 259.7 g/mol
InChI Key: DDYDDAVBYMTKTM-UHFFFAOYSA-N
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Description

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid (2-CBA) is a synthetic organic compound with an interesting range of properties. It is a crystalline solid that is insoluble in water, but soluble in organic solvents. 2-CBA has been used for many years in the laboratory for a variety of purposes, including as a reagent for organic synthesis, as a catalyst for enzymatic reactions, and as a biochemical tool to study enzyme structure and function. The purpose of

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid, due to its structural similarity to benzothiazole derivatives, may be involved in antioxidant reactions. Studies on related compounds, such as the ABTS radical cation-based assays, have shown that benzothiazoles can participate in specific antioxidant pathways, forming coupling adducts with radical species. These adducts might undergo further oxidative degradation, leading to various oxidative products, indicating the potential of this compound in antioxidant applications (Ilyasov et al., 2020).

Therapeutic Potentials and Structural Modifications

Benzothiazole derivatives, including compounds structurally related to this compound, exhibit a wide range of biological activities. These compounds have been explored for their antimicrobial, anti-inflammatory, antidiabetic, and antitumor properties. The therapeutic potential of these derivatives, particularly in cancer treatment, highlights the importance of structural modifications to enhance biological activity. The versatility of the benzothiazole core structure serves as a foundation for developing new therapeutic agents (Kamal et al., 2015).

Synthetic Pathways and Structural Properties

Research on the synthesis of novel benzothiazole derivatives, including methods that may be applicable to this compound, has provided insights into their structural properties and potential applications. The synthesis of these compounds involves specific reactions that may lead to a variety of products, depending on the reaction conditions and the nature of the starting materials. Understanding these synthetic pathways is crucial for exploring the full potential of benzothiazole derivatives in scientific research (Issac & Tierney, 1996).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth or survival of the organism .

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may interfere with pathways crucial for the metabolism or replication of Mycobacterium tuberculosis.

Result of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may inhibit the growth or survival of Mycobacterium tuberculosis at the molecular and cellular levels.

properties

IUPAC Name

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S2/c10-5-1-2-7-6(3-5)11-9(15-7)14-4-8(12)13/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYDDAVBYMTKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353595
Record name (5-Chloro-benzothiazol-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73824-24-5
Record name (5-Chloro-benzothiazol-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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